An In-Depth Technical Guide to 3-(2-bromo-1,3-thiazol-5-yl)pyridine: Properties, Characterization, and Handling for Research Applications
An In-Depth Technical Guide to 3-(2-bromo-1,3-thiazol-5-yl)pyridine: Properties, Characterization, and Handling for Research Applications
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with 3-(2-bromo-1,3-thiazol-5-yl)pyridine. This heterocyclic compound represents a valuable building block in modern synthetic chemistry, merging the biologically significant pyridine and thiazole scaffolds.[1][2][3] The strategic placement of a reactive bromine atom on the thiazole ring positions this molecule as a versatile intermediate for the synthesis of more complex molecular architectures aimed at discovering new therapeutic agents.[4][5] This guide provides an in-depth analysis of its core physical and chemical properties, detailed protocols for analytical characterization, and essential guidelines for safe handling and storage, grounded in established scientific principles and safety data.
Core Molecular and Physical Properties
3-(2-bromo-1,3-thiazol-5-yl)pyridine is a substituted heteroaromatic compound. Its structure is foundational to its chemical behavior and potential applications. The pyridine ring, an electron-deficient system, and the thiazole ring, a five-membered heterocycle known for its diverse biological activities, together create a unique electronic and steric profile.[1][3]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3-(2-bromo-1,3-thiazol-5-yl)pyridine | [6] |
| CAS Number | 263868-72-0 | [6][7][8][9] |
| Molecular Formula | C₈H₅BrN₂S | [10][11] |
| Molecular Weight | 241.11 g/mol | [10][11][12] |
| Physical Form | Expected to be a white to yellow solid at room temperature. | [11][12] |
| Purity | Commercially available in purities up to 97%. | [12] |
| InChI Key | Not explicitly found for this isomer, but a related isomer has the key ITEDZSJFELWCCO-UHFFFAOYSA-N. |[12] |
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. The hazard profile is derived from data on the compound itself and closely related structural isomers.
2.1 Hazard Profile and Precautions
The compound is classified with several hazards that necessitate careful handling in a controlled laboratory environment.[6]
Table 2: GHS Hazard Classifications and Precautionary Statements
| Hazard Class | Signal Word | Hazard Statement | Precautionary Recommendations | Source(s) |
|---|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. | [6][13][14] |
| Skin Irritation | Warning | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6][12][14] |
| Eye Irritation | Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][12][14] |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335/H336: May cause respiratory irritation. May cause drowsiness or dizziness. | P271: Use only outdoors or in a well-ventilated area. |[6][12][14] |
2.2 Recommended Storage Conditions
To maintain its chemical stability, 3-(2-bromo-1,3-thiazol-5-yl)pyridine should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[13][14][15] For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[11][12]
2.3 Laboratory Handling Workflow
The following workflow is recommended for handling the compound, from receipt to disposal. This systematic approach minimizes exposure and preserves sample integrity.
Chemical Properties and Reactivity Profile
The reactivity of 3-(2-bromo-1,3-thiazol-5-yl)pyridine is dictated by the interplay between its constituent rings and the bromine substituent. The C2 position of the thiazole ring is susceptible to metallation and subsequent reactions, while the C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This makes the compound an excellent scaffold for introducing molecular diversity.
Key Reaction Classes:
-
Cross-Coupling Reactions: The C-Br bond is highly amenable to forming new carbon-carbon or carbon-heteroatom bonds. Suzuki-Miyaura (with boronic acids) and Stille (with organostannanes) couplings are standard methods for attaching new aryl or alkyl groups at this position, enabling the synthesis of a vast library of derivatives.[16][17]
-
Nucleophilic Aromatic Substitution (SNAr): While the bromine is on an electron-rich thiazole ring, strong nucleophiles can potentially displace it, although this is less common than cross-coupling.[4]
-
Modifications of the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo electrophilic substitution, although the conditions must be carefully chosen due to the ring's inherent electron-deficient nature.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the compound. While specific experimental spectra for this exact isomer are not widely published, its spectral properties can be reliably predicted. The following section provides standardized protocols for acquiring this data.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
Predicted ¹H NMR Spectrum: The spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings. The pyridine protons will appear as a complex set of multiplets in the aromatic region (δ 7.0-9.0 ppm). The single proton on the thiazole ring (H-4) is expected to appear as a singlet further downfield.
-
Predicted ¹³C NMR Spectrum: Eight distinct carbon signals are expected. The carbon bearing the bromine (C2) will be significantly influenced by the halogen. A predictive methodology, based on substituent effects on parent heterocycles, can provide estimated chemical shifts.[18]
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts
| Atom Position | Predicted ¹³C Shift (δ, ppm) | Rationale | Predicted ¹H Shift (δ, ppm) | Rationale & Multiplicity |
|---|---|---|---|---|
| Thiazole C2 | ~145 | Attached to electronegative Br and N. | - | - |
| Thiazole C4 | ~125 | Influenced by adjacent S and C5. | ~8.0 | Singlet, adjacent to S and C5. |
| Thiazole C5 | ~140 | Attached to the pyridine ring. | - | - |
| Pyridine C2' | ~150 | Ortho to ring N. | ~9.0 | Doublet or singlet. |
| Pyridine C3' | ~128 | Ipso-carbon, attached to thiazole. | - | - |
| Pyridine C4' | ~138 | Para to ring N. | ~8.2 | Doublet of doublets. |
| Pyridine C5' | ~124 | Meta to ring N. | ~7.5 | Doublet of doublets. |
| Pyridine C6' | ~152 | Ortho to ring N. | ~8.7 | Doublet. |
Disclaimer: These are predictive values. Actual experimental values may vary.
Experimental Protocol for NMR Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Use the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C, 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) for referencing.[18]
-
Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the internal standard.
4.2 Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Observation: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. For this compound, peaks are expected around m/z 240 and 242.
Protocol for Electrospray Ionization (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Interpretation: Identify the [M+H]⁺ ion peaks at m/z ~241 and ~243, confirming the characteristic bromine isotope pattern.
4.3 Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean crystal first and subtract it from the sample spectrum.
-
Interpretation: Analyze the spectrum for characteristic absorption bands.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100-3000 | Aromatic C-H stretch |
| ~1600, ~1470 | C=C and C=N ring stretching (pyridine and thiazole) |
| ~1300-1000 | C-N and C-S stretching |
| < 800 | C-Br stretch |
Applications in Research and Drug Discovery
The true value of 3-(2-bromo-1,3-thiazol-5-yl)pyridine lies in its role as a synthetic intermediate. Thiazole and pyridine moieties are privileged structures in medicinal chemistry, appearing in drugs with antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[2][19][20][21] This compound allows for the systematic exploration of chemical space around a proven bioactive core. Researchers can leverage the reactive bromine handle to synthesize libraries of novel compounds for high-throughput screening, accelerating the identification of new lead compounds in drug discovery programs.[3]
Conclusion
3-(2-bromo-1,3-thiazol-5-yl)pyridine is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its physical properties, predictable reactivity, and the biological relevance of its core structure make it a valuable tool for researchers. Adherence to the handling, storage, and analytical protocols outlined in this guide will ensure its effective and safe utilization in the laboratory, paving the way for the discovery of novel and impactful molecules.
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